molecular formula C17H25ClN2O3S B4236010 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-ethylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-ethylglycinamide

Cat. No. B4236010
M. Wt: 372.9 g/mol
InChI Key: OMUYQCKEMTXJSV-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-ethylglycinamide, commonly known as CCS1477, is a novel small-molecule inhibitor that has shown promising results in pre-clinical studies. It belongs to the class of compounds called bromodomain and extra-terminal (BET) inhibitors, which target a family of proteins involved in gene regulation.

Mechanism of Action

CCS1477 binds to the bromodomains of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-ethylglycinamide proteins, which are responsible for recognizing and binding to acetylated lysine residues on histone proteins. Histones are proteins that package DNA into a compact structure, and acetylation of lysine residues on histones is a key step in the regulation of gene expression. By binding to the bromodomains of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-ethylglycinamide proteins, CCS1477 prevents them from recognizing and binding to acetylated lysine residues on histones, thereby inhibiting the transcription of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
CCS1477 has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, CCS1477 has been shown to reduce the expression of inflammatory genes and to improve glucose metabolism in pre-clinical studies. CCS1477 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of CCS1477 is its specificity for N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-ethylglycinamide proteins, which reduces the likelihood of off-target effects. CCS1477 has also been shown to be effective at low concentrations, which reduces the likelihood of toxicity. However, one limitation of CCS1477 is its relatively low solubility, which can make it difficult to work with in some lab experiments.

Future Directions

There are a number of potential future directions for research on CCS1477. One area of interest is the development of combination therapies that include CCS1477 and other anti-cancer drugs. Another area of interest is the investigation of the role of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-ethylglycinamide proteins in other diseases, such as inflammatory disorders and metabolic disorders. Finally, there is potential for the development of new N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-ethylglycinamide inhibitors based on the structure of CCS1477.

Scientific Research Applications

CCS1477 has been shown to have potent anti-tumor activity in pre-clinical studies. It has been demonstrated to inhibit the growth of a variety of cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. CCS1477 works by inhibiting the activity of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-ethylglycinamide proteins, which are involved in the regulation of gene expression. By inhibiting N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-ethylglycinamide proteins, CCS1477 can prevent the expression of genes that are critical for cancer cell survival and proliferation.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S/c1-2-20(24(22,23)16-11-9-14(18)10-12-16)13-17(21)19-15-7-5-3-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUYQCKEMTXJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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